1-Iodohexane

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

1-Iodohexane (CAS 638-45-9), a primary alkyl iodide with the formula CH3(CH2)5I , is a versatile synthetic intermediate characterized by a six-carbon chain and an iodine atom with excellent leaving group properties. This halogenated hydrocarbon is widely utilized in nucleophilic substitution and cross-coupling reactions to introduce hexyl groups into target molecules.

Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
CAS No. 638-45-9
Cat. No. B118524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohexane
CAS638-45-9
Synonyms1-Hexyl Iodide;  1-Iodo-n-hexane;  Hexyl Iodide;  NSC 9251;  n-Hexyl Iodide; 
Molecular FormulaC6H13I
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCCCCCCI
InChIInChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3
InChIKeyANOOTOPTCJRUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohexane CAS 638-45-9: Essential Procurement Specifications for Organic Synthesis and Material Science


1-Iodohexane (CAS 638-45-9), a primary alkyl iodide with the formula CH3(CH2)5I [1], is a versatile synthetic intermediate characterized by a six-carbon chain and an iodine atom with excellent leaving group properties [2]. This halogenated hydrocarbon is widely utilized in nucleophilic substitution and cross-coupling reactions to introduce hexyl groups into target molecules . Its physical properties, including a boiling point of 179-181 °C and density of 1.437 g/mL, make it a reliable liquid reagent in standard organic synthesis workflows . The compound is typically stabilized with copper to prevent decomposition .

1-Iodohexane Substitution Risks: Why Alkyl Chain Length and Halogen Identity Dictate Reaction Outcomes


Attempting to substitute 1-iodohexane with other alkyl halides or even other 1-iodoalkanes without rigorous validation can lead to significantly divergent reaction rates, yields, and product distributions. The inherent reactivity differences between iodo, bromo, and chloro leaving groups directly impact SN2 kinetics [1]. Furthermore, the six-carbon alkyl chain of 1-iodohexane confers distinct physical properties and material performance characteristics compared to shorter or longer chain analogs, which directly influences phase behavior, solubility, and the final application's efficacy [2]. The evidence below quantifies these critical differentiations, providing a basis for informed selection and procurement.

1-Iodohexane: A Comparative Data Guide to Differentiated Performance Against Analogs and Alternatives


1-Iodohexane vs. Other 1-Halohexanes: Quantifying Superior SN2 Reactivity and Leaving Group Ability

In direct head-to-head comparison, 1-iodohexane exhibits the fastest rate in SN2 reactions among primary 1-halohexanes due to iodide's superior leaving group ability. This is a direct consequence of the weaker C-I bond (approx. 234 kJ/mol) compared to C-Br (approx. 285 kJ/mol) and C-Cl (approx. 327 kJ/mol) [1][2].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

1-Iodohexane vs. 1-Bromohexane: A 2-Fold Yield Advantage in Nickel-Catalyzed Electrosynthesis of Ketones

In a direct comparative study using a nickel-catalyzed electrosynthesis method to produce ketones, 1-iodohexane delivered approximately an 80% yield of the desired product (7-tridecanone), while the analogous reaction with 1-bromohexane achieved only about 40% yield [1].

Electrosynthesis Cross-Coupling Ketone Production

1-Iodohexane vs. Other 1-Iodoalkanes: Precise Chain Length Differentiates Boiling Point and Material Performance

The six-carbon chain of 1-iodohexane provides a specific boiling point that distinguishes it from its nearest homologs. A cross-study comparison shows that 1-iodohexane's boiling point (179-181 °C) is approximately 17 °C higher than 1-iodopentane (approx. 162-164 °C) and approximately 44 °C lower than 1-iodooctane (approx. 225 °C) [1]. In material science applications, this specific chain length influences the band gap and layer spacing in PS-b-P2VP lamellar films differently than shorter or longer chain analogs [2].

Material Science Physical Properties Phase Behavior

1-Iodohexane vs. 1-Bromohexane: Demonstrated 1.5-Fold Higher Enzymatic Dehalogenation Activity

In a study on the promiscuous dehalogenase activity of epoxide hydrolase CorEH from Corynebacterium sp. C12, 1-iodohexane exhibited a specific activity of 0.015 U/mg, which is 1.5-fold higher than the activity observed for 1-bromohexane (0.01 U/mg) under identical conditions (pH 8.6, 37°C) [1].

Biocatalysis Dehalogenase Enzymology

1-Iodohexane: Optimal Research and Industrial Applications Driven by Differentiated Performance


High-Yield Electrosynthetic Ketone Production

For processes involving nickel-catalyzed electrosynthesis to produce ketones, selecting 1-iodohexane over 1-bromohexane is justified by the direct evidence of a 2-fold higher yield (~80% vs. ~40%) [1]. This scenario is particularly relevant for fine chemical and pharmaceutical intermediate manufacturing where maximizing yield and minimizing waste are paramount.

Rapid Nucleophilic Substitution in High-Throughput Synthesis

When reaction kinetics and throughput are critical factors, 1-iodohexane is the preferred primary alkylating agent due to its superior SN2 reactivity compared to 1-bromohexane, 1-chlorohexane, or 1-fluorohexane [2]. This makes it an optimal choice for building block libraries, automated synthesis platforms, and any workflow where reaction time is a key cost driver.

Precise Tuning of Block Copolymer Photonic Materials

In the fabrication of PS-b-P2VP lamellar films for photonic crystal applications, 1-iodohexane serves as a specific quaternization agent that provides a distinct band gap and salt concentration dependence [3]. This application is supported by evidence showing that alkyl chain length is a critical parameter, and substitution with 1-iodopentane or 1-iodooctane would result in different film properties, underscoring the need for the precise six-carbon chain of 1-iodohexane.

Efficient Substrate for Biocatalytic Dehalogenation

For research involving epoxide hydrolase enzymes with promiscuous dehalogenase activity, 1-iodohexane provides a 1.5-fold higher specific activity compared to 1-bromohexane [4]. This makes it a more sensitive and efficient substrate for enzyme characterization, activity assays, and the development of novel biocatalytic routes.

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